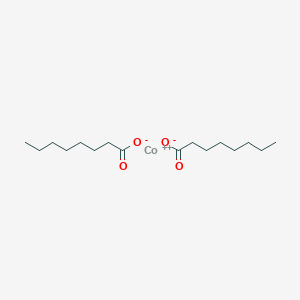

Cobalt dioctanoate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

1588-79-0 |

|---|---|

Molecular Formula |

C16H30CoO4 |

Molecular Weight |

345.34 g/mol |

IUPAC Name |

cobalt(2+);octanoate |

InChI |

InChI=1S/2C8H16O2.Co/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2 |

InChI Key |

HWVKIRQMNIWOLT-UHFFFAOYSA-L |

SMILES |

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Co+2] |

Canonical SMILES |

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Co+2] |

Other CAS No. |

6700-85-2 1588-79-0 |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Fundamental Research Perspectives on Cobalt Dioctanoate

Coordination Chemistry of Cobalt Carboxylates with Octanoate (B1194180) Ligands

The coordination chemistry of cobalt(II) with carboxylate ligands, such as octanoate, is rich and complex. Carboxylate anions are versatile ligands capable of adopting various coordination modes, which leads to a remarkable diversity of molecular architectures. wikipedia.orgsigmaaldrich.com These compounds are not only of academic interest but also have practical applications, serving as catalysts in industrial processes like the oxidation of hydrocarbons and the synthesis of polyesters. sigmaaldrich.comthegoodscentscompany.com

Structural Motifs and Higher Nuclearity Complexes of Cobalt(II) Carboxylates

The interaction between cobalt(II) ions and carboxylate ligands gives rise to a wide array of structural motifs, ranging from simple mononuclear complexes to intricate higher nuclearity structures. wikipedia.org Carboxylate ligands can bind to metal centers in several ways, including monodentate, bidentate chelating, and bridging fashions. fishersci.ca This versatility is a key factor in the formation of diverse oligo- and polynuclear structures. wikipedia.org

Common structural motifs observed in cobalt(II) carboxylate chemistry include:

Mononuclear Complexes: In these structures, a central cobalt(II) ion is coordinated by carboxylate ligands and often co-ligands, such as water or N-donors like pyridine (B92270). fishersci.ca For instance, some monomeric cobalt(II) arylcarboxylate complexes feature an octahedral coordination environment around the cobalt atom, completed by two carboxylate anions, two water molecules, and two N-donor ligands. fishersci.ca

Dinuclear Complexes: "Paddlewheel" type dimers are a classic example, where two cobalt ions are bridged by four carboxylate anions. fishersci.ca Other dinuclear structures can be formed with different bridging arrangements, sometimes involving co-ligands. wikipedia.org

Trinuclear Complexes: Linear trinuclear molecules have been observed where cobalt atoms are linked by multiple carboxylate groups in various binding modes. wikipedia.org

Higher Nuclearity Complexes: Research has revealed the existence of much larger structures, including octanuclear mixed-valence cobalt complexes and decanuclear cobalt(II) cages. wikipedia.orgfishersci.se These complex clusters, sometimes referred to as single-molecule magnets, are of great interest for their potential applications in magnetic materials and information storage. fishersci.se For example, a decanuclear cobalt cage has been synthesized using a blend of cobalt salts, pyridonate, and benzoate-based carboxylates. fishersci.se The formation of these high-nuclearity clusters often involves a self-assembly process guided by the specific ligands present. sigmaaldrich.com

The table below summarizes some of the structural motifs found in cobalt(II) carboxylate complexes.

| Structural Motif | Nuclearity | Description | Example Ligands |

| Mononuclear | 1 | A single Co(II) ion coordinated by ligands. fishersci.ca | Arylcarboxylates, Nicotinamide (B372718), Water fishersci.ca |

| Dinuclear (Paddlewheel) | 2 | Two Co(II) ions bridged by four carboxylate ligands. fishersci.ca | esp dicarboxylate fishersci.ca |

| Linear Trinuclear | 3 | Three Co(II) ions arranged in a line, bridged by carboxylates. wikipedia.org | Acetate (B1210297), 2,2'-bipyridine (B1663995) wikipedia.org |

| Heptanuclear Cluster | 7 | A bowl-shaped cluster of seven Co(II) ions. fishersci.ca | esp dicarboxylate fishersci.ca |

| Octanuclear Cluster | 8 | A mixed-valence Co(II)4Co(III)4 cluster. wikipedia.org | Benzoate wikipedia.org |

| Decanuclear Cage | 10 | Ten Co(II) atoms forming a cage-like structure. fishersci.se | Pyridonates, Benzoates fishersci.se |

Ligand Architecture Influence on Cobalt Coordination Environment and Reactivity

The specific architecture of the ligands coordinated to the cobalt center has a profound influence on the resulting complex's geometry, properties, and reactivity. sigmaaldrich.comfishersci.be The coordination number and geometry around the cobalt(II) ion, which is often high-spin, can vary significantly, leading to tetrahedral or octahedral environments. mpg.de This, in turn, affects the magnetic properties and catalytic activity of the complex. fishersci.beepa.gov

The octanoate ligand in cobalt dioctanoate, being a long-chain carboxylate, influences the complex's properties through both its coordinating carboxyl group and its bulky, non-polar alkyl chain. The carboxylate group's ability to bridge metal ions is fundamental to forming polynuclear structures. wikipedia.org The length and branching of the carbon chain affect physical properties and can influence the steric environment around the metal center. sigmaaldrich.com

The presence of ancillary or co-ligands is crucial in directing the assembly of specific structures. sigmaaldrich.com For example:

N-donor Ligands: Molecules like pyridine, 2,2'-bipyridine, or nicotinamide derivatives are frequently used with cobalt carboxylates. fishersci.caalfa-chemistry.com The size, shape, and flexibility of these N-donor ligands can tune the final architecture, leading to the formation of everything from simple monomers to complex 3D coordination polymers. fishersci.caalfa-chemistry.comamericanelements.com The introduction of N,N'-diethylnicotinamide in cobalt arylcarboxylate systems can result in dimeric structures where carboxylate anions bridge two cobalt atoms. fishersci.ca

Outer-Sphere Interactions: Even molecules and counterions not directly bonded to the metal (in the secondary coordination sphere) can affect the metal complex's structure through forces like hydrogen bonding. fishersci.be This can cause structural distortions that impact the complex's magnetic properties and reactivity. fishersci.be

The reactivity of the cobalt center is directly linked to this coordination environment. For catalysis, the accessibility of the cobalt ion to substrates is key. The ligand framework can create specific pockets or channels that facilitate catalytic reactions, such as the oxidation of organic molecules. sigmaaldrich.comepa.gov

Theoretical and Computational Approaches to this compound Systems

To gain deeper insight into the behavior of cobalt carboxylate systems, researchers employ theoretical and computational methods. These tools allow for the investigation of reaction mechanisms and catalytic cycles at a molecular level, providing details that are often inaccessible through experimental means alone. americanelements.com

Density Functional Theory (DFT) Investigations of Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules, making it ideal for studying reaction pathways in transition metal catalysis. americanelements.comvulcanchem.com For cobalt-catalyzed reactions, DFT studies have been instrumental in elucidating complex mechanisms. nih.gov

A significant area of study is carboxylate-assisted C-H bond activation, a key step in many functionalization reactions. americanelements.comfishersci.com DFT calculations help to distinguish between different possible mechanisms. For instance, in some electrochemical cobalt-catalyzed C-H oxygenations, a concerted metalation-deprotonation (CMD) mechanism was ruled out in favor of a hydrogen-atom-transfer (HAT) process. fishersci.comfishersci.ca In this HAT mechanism, the carboxylate ligand is not just a spectator but actively participates by abstracting a hydrogen atom from the substrate, facilitated by the cobalt center. fishersci.comfishersci.ca

DFT investigations can map out the entire catalytic cycle, identifying key intermediates and transition states. fishersci.ca For example, in a cobalt-hydride-catalyzed reaction of allyl carboxylates, computational studies proposed a radical mechanism involving a metal-hydride hydrogen atom transfer (MHAT) and a 1,2-radical migration process. fishersci.ca By calculating the energy barriers for each step, researchers can determine the rate-limiting step of a reaction and understand how substituents on the ligands or substrates affect the reaction rate. nih.govsigmaaldrich.com These computational insights are crucial for designing more efficient and selective catalysts. flybase.org

Kinetic Modeling and Simulation of Catalytic Processes

Kinetic modeling is a mathematical approach used to simulate the rates of chemical reactions and understand the behavior of a catalytic system as a whole. nih.gov It complements experimental kinetic studies by allowing researchers to test mechanistic hypotheses and predict how the reaction will behave under different conditions. nih.govmetabolomicsworkbench.org

For cobalt-catalyzed processes, such as Fischer-Tropsch synthesis or aromatization, kinetic models are developed to describe the consumption of reactants and the distribution of products. nih.govnih.gov These models consist of a series of reaction steps, each with an associated rate constant. nih.gov

Key applications of kinetic modeling in the context of cobalt catalysis include:

Mechanism Validation: By fitting the model's predictions to experimental data, researchers can validate a proposed reaction mechanism. metabolomicsworkbench.org For instance, a kinetic model for CO2-based Fischer-Tropsch synthesis on an iron catalyst was based on a direct CO2 dissociation mechanism for the reverse water-gas shift reaction and an alkyl mechanism for the synthesis itself. metabolomicsworkbench.org

Parameter Estimation: The modeling process helps to determine the rate constants for the elementary steps in the catalytic cycle. nih.gov This can reveal which steps are fast and which are slow, identifying bottlenecks in the process.

Catalyst Deactivation Studies: Catalyst deactivation is a critical issue in industrial applications. Kinetic models, such as those based on the Weibull distribution, have been developed to describe the deactivation trends of cobalt-based catalysts over time. nih.govuni.lu These models provide valuable information about the catalyst's lifetime and can be used as a predictive tool for industrial process control. uni.lu

Process Optimization: Once a reliable kinetic model is established, it can be used to simulate the reaction under a wide range of conditions (e.g., temperature, pressure, reactant concentrations) to find the optimal settings for maximizing yield and selectivity. nih.gov In a study of a dual cobalt/photoredox-catalyzed allylation, kinetic modeling helped to understand the complex interactions between the different catalytic cycles occurring simultaneously. americanelements.com

Synthetic Methodologies and Precursor Chemistry of Cobalt Dioctanoate

Classical and Advanced Synthetic Routes for Cobalt Dioctanoate

The synthesis of this compound is primarily achieved through solution-based chemical reactions, where careful control of parameters like temperature and precursor choice is essential for obtaining the desired product with high purity and yield.

The most common classical method for producing this compound is through a solution-phase metathesis or double displacement reaction. google.com This process typically involves two main stages. First, a sodium salt of the carboxylate is prepared through the saponification of an organic acid, such as isooctylic acid, with a strong base like sodium hydroxide (B78521) (NaOH). google.com In the second stage, this sodium carboxylate solution is reacted with an aqueous solution of a cobalt salt, commonly cobalt(II) sulfate (B86663) (CoSO₄). google.com This reaction results in the precipitation of the water-insoluble this compound, which can then be separated, washed, and dried. google.com

Variations of this precipitation method include the direct reaction of a cobalt source with the carboxylic acid. For instance, cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) can be refluxed with octanoic acid in a solvent like acetone. wits.ac.za In this case, a fine amorphous solid precipitates out upon cooling. wits.ac.za Another approach utilizes cobalt carbonate (CoCO₃) as the cobalt source, which is reacted with octanoic acid in a solvent such as hexane. wits.ac.za

A more advanced application of precipitation is co-precipitation, used to create mixed-metal precursors. To synthesize a cobalt-iron octanoate (B1194180) precursor, lithium octanoate is first prepared by reacting lithium hydroxide with octanoic acid. rsc.org Subsequently, an aqueous solution containing both cobalt(II) nitrate (B79036) and iron(III) nitrate is added, causing the co-precipitation of a hetero-metal octanoate complex. rsc.orgresearchgate.net This technique allows for precise stoichiometric control in the synthesis of precursors for mixed-metal oxides. nih.gov

Table 1: Comparison of Classical Synthesis Methods for Cobalt Carboxylates

| Cobalt Precursor | Ligand/Acid | Solvent | Technique | Final Product | Reference |

|---|---|---|---|---|---|

| Cobalt(II) Sulfate | Sodium Isooctanoate | Water/Solvent Oil | Metathesis/Precipitation | Cobalt Isooctoate | google.com |

| Cobalt(II) Chloride Hexahydrate | Octanoic Acid | Acetone | Solution-Phase/Reflux | Cobalt Octanoate | wits.ac.za |

| Cobalt Carbonate | Octanoic Acid | Hexane | Solution-Phase | Cobalt Octanoate | wits.ac.za |

Temperature control is a critical parameter throughout the synthesis of this compound, influencing reaction rates, product formation, and final purity. In the metathesis reaction between cobalt sulfate and sodium isooctanoate, the reaction is typically maintained at 90-95°C. google.com The initial saponification step to create the sodium salt is often conducted at a lower temperature of around 70°C. google.com Subsequent dehydration of the final product to remove residual water and solvent requires heating to approximately 120°C. google.com

Different synthetic routes necessitate different temperature protocols. The synthesis using cobalt chloride and octanoic acid in acetone, for example, is performed at a reflux temperature of 60°C. wits.ac.za In contrast, syntheses with other chain-length carboxylates, such as decanoate, may require higher reflux temperatures up to 140°C. wits.ac.za The decomposition of octanoate precursors to form advanced materials also relies on precise temperature control; cobalt-iron octanoate precursors are decomposed in a furnace at 400°C to yield cobalt ferrite (B1171679) nanoparticles. rsc.orgresearchgate.net The calcination temperature directly influences the crystallinity and average size of the resulting nanoparticles. ijnnonline.net

Solution-Phase and Precipitation Synthesis Techniques

Green Chemistry Approaches in this compound Synthesis

In response to growing environmental concerns, green chemistry principles are being integrated into the synthesis of chemical compounds, including this compound. These approaches focus on using renewable resources and developing more sustainable processes. nih.govjustdial.com

A significant advancement in the green synthesis of metal carboxylates involves the use of bio-derived ligands from renewable sources. mdpi.com Palm kernel oil, a readily available vegetable oil, has been successfully used as a source for carboxylate ligands to synthesize iron-doped cobalt oxide nanoparticles. nih.govmdpi.comresearchgate.net The process involves the saponification of the palm kernel oil with potassium hydroxide, which yields a mixture of potassium carboxylates. nih.govmdpi.com This bio-derived carboxylate solution is then used to precipitate cobalt and other metal ions from an aqueous solution, forming a metallo-organic precursor. mdpi.comresearchgate.net This method provides a sustainable alternative to using purified, and often petroleum-derived, octanoic acid. nih.gov

Other forms of biomass are also being explored. For example, pineapple peel waste, which contains useful biomolecules like flavonoids and phenolic acids, has been used as a source of reducing and capping agents in the green synthesis of cobalt oxide nanoparticles. e3s-conferences.org This approach of valorizing agricultural waste aligns with the core tenets of creating sustainable and environmentally friendly chemical processes. nih.govjchemrev.com

The development of sustainable alternatives aims to minimize the use of hazardous solvents, reduce energy consumption, and utilize renewable feedstocks. nih.gov The use of palm kernel oil or other vegetable oils as a ligand source is a prime example of this, replacing a synthetic reagent with a renewable one. nih.govmdpi.com Such bio-derived routes are considered more environmentally friendly. mdpi.com

Utilization of Bio-derived Precipitants and Ligands

Synthesis of this compound as Precursors for Advanced Inorganic Materials

This compound and related metal carboxylates are highly valuable as precursors for synthesizing a wide range of advanced inorganic materials, particularly nanostructured oxides. rsc.org The chemical and physical properties of the precursor directly influence the composition, size, and morphology of the final material.

A key application is the production of spinel ferrite nanoparticles, such as cobalt ferrite (CoFe₂O₄). In this process, a mixed-metal precursor, copper-cobalt-iron hydroxooctanoate, is first synthesized via a co-precipitation method. rsc.orgdlr.de This organic-inorganic hybrid precursor is then subjected to pyrolysis at a specific temperature, causing it to decompose and leaving behind the desired crystalline cobalt ferrite nanoparticles. rsc.orgdlr.de Similarly, cobalt-iron carboxylate precursors derived from palm kernel oil are thermally decomposed at temperatures between 400°C and 600°C to produce iron-doped cobalt oxide nanoparticles. mdpi.com

The use of cobalt-organic compounds as precursors is a versatile strategy. For example, cobalt-based metal-organic frameworks (MOFs) can be pyrolyzed to create novel nitrogen-cobalt catalysts for applications like the aerobic epoxidation of styrene. rsc.org Furthermore, specialized liquid cobalt precursors are being designed for advanced deposition techniques like Atomic Layer Deposition (ALD), which is used to create ultra-thin films of cobalt metal for microelectronics. researchgate.net The sol-gel process is another method where metal-organic precursors like this compound are dissolved to form a solution that can be applied as a coating to produce thin films of inorganic materials upon heating.

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound (Cobalt(II) 2-ethylhexanoate) | 8683 |

| Cobalt(II) sulfate | 24964 |

| Sodium 2-ethylhexanoate | 8835 |

| 2-Ethylhexanoic acid | 8682 |

| Sodium hydroxide | 14798 |

| Cobalt(II) chloride | 24839 |

| Cobalt carbonate | 10126 |

| Acetone | 180 |

| Hexane | 8058 |

| Lithium hydroxide | 3028723 |

| Octanoic acid | 379 |

| Cobalt(II) nitrate | 24965 |

| Iron(III) nitrate | 25251 |

| Palm kernel oil | Mixture, no single CID |

| Potassium hydroxide | 14797 |

| Cobalt ferrite (CoFe₂O₄) | 16216098 |

Precursors for the Formation of Cobalt Oxide Nanoparticles

This compound serves as an effective precursor for the synthesis of cobalt oxide (Co₃O₄) nanoparticles. ontosight.ai The primary method for this transformation is pyrolysis, a thermal decomposition process where the organometallic compound is heated to high temperatures in a controlled atmosphere, causing it to break down and form the desired metal oxide nanoparticles. benthamopenarchives.com

Research has demonstrated the formation of Co₃O₄ nanoparticles by pyrolyzing cobalt octanoate embedded within a sol-gel matrix. benthamopenarchives.com In this procedure, cobalt octanoate is first incorporated into a hybrid silica (B1680970) glass-zirconia sol-gel film. This composite material is then subjected to a thermal treatment at temperatures around 250°C. benthamopenarchives.com The heat induces the pyrolysis of the cobalt octanoate, leading to the in-situ formation of cobalt oxide nanoparticles that are homogeneously dispersed throughout the glass matrix. benthamopenarchives.com This technique allows for control over the particle size, with studies reporting nanoparticles ranging from 5 to 10 nm. benthamopenarchives.com

Table 2: Research Findings on this compound as a Precursor for Cobalt Oxide Nanoparticles

| Precursor | Synthesis Method | Processing Temperature | Resulting Material | Nanoparticle Size |

|---|---|---|---|---|

| Cobalt Octanoate in sol-gel film | Pyrolysis | ~250°C | Co₃O₄ nanoparticles in a hybrid glass matrix | 5 - 10 nm benthamopenarchives.com |

Precursors for Doped Cobalt Ferrite Nanoparticles via Pyrolysis

This compound is utilized in the synthesis of more complex nanostructures, such as doped cobalt ferrite nanoparticles, through a coprecipitation and subsequent pyrolysis route. researchgate.netdlr.denih.gov This method is particularly useful for creating heterometallic nanoparticles with controlled stoichiometry.

In the synthesis of copper-doped cobalt ferrite (Co₁₋ₓCuₓFe₂O₄), the octanoate ligand is used as a precipitating agent in a coprecipitation reaction. researchgate.netnih.gov Aqueous solutions of cobalt, copper, and iron salts (e.g., cobalt nitrate, copper chloride, and ferric nitrate) are mixed, and the octanoate ligand is added to precipitate a complex heterometal precursor. researchgate.netdlr.de Characterization of this precursor revealed the formation of a copper-cobalt-iron hydroxooctanoate with the general formula [Co₁₋ₓCuₓFe₂(C₈H₁₅O₂)₆(OH)₂·2H₂O]. researchgate.netdlr.denih.gov

This octanoate-based precursor is then subjected to pyrolysis in air at 400°C. researchgate.netnih.govrsc.org The thermal decomposition of the precursor results in the formation of single-phase, spherical copper-doped cobalt ferrite nanoparticles with a mean size of approximately 20 nm. researchgate.netnih.gov

Table 3: Research Findings on this compound in the Synthesis of Doped Cobalt Ferrite Nanoparticles

| Precursor System | Synthesis Method | Pyrolysis Temperature | Resulting Material | Nanoparticle Characteristics |

|---|---|---|---|---|

| Copper-cobalt-iron hydroxooctanoate | Coprecipitation followed by Pyrolysis | 400°C | Copper-doped cobalt ferrite (Co₁₋ₓCuₓFe₂O₄) researchgate.netnih.gov | Spherical shape, mean size of 20 nm. researchgate.netnih.gov |

Table 4: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound (Cobalt(II) 2-ethylhexanoate) | 8683 |

| Cobalt(II) sulfate | 24964 |

| Sodium octoate | 16101 |

| Octanoic acid | 379 |

| Sodium hydroxide | 14798 |

| Cobalt oxide (Co₃O₄) | 16212453 |

| Cobalt(II) chloride | 24839 |

| Cobalt(II) carbonate | 14845 |

| Copper(II) chloride | 24014 |

| Ferric nitrate | 25251 |

| Cobalt ferrite (CoFe₂O₄) | 16212455 |

| Hexane | 8058 |

Advanced Analytical and Spectroscopic Characterization in Cobalt Dioctanoate Research

Spectroscopic Techniques for Structural and Electronic Elucidation of Cobalt Dioctanoate Systems

Spectroscopic methods are indispensable for probing the intricate details of this compound's molecular and electronic structure.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural analysis of this compound. These methods provide a "vibrational fingerprint" by detecting the characteristic stretching and bending modes of the molecule's functional groups.

In the study of metal carboxylates like this compound, IR spectroscopy is particularly effective in determining the coordination mode of the carboxylate group. rsc.org The key spectral region for this analysis is between 1650 cm⁻¹ and 1380 cm⁻¹, where the antisymmetric and symmetric stretching vibrations of the COO⁻ group occur. rsc.orgresearchgate.net The difference in the frequencies of these two bands (Δν) can indicate whether the carboxylate ligand binds to the cobalt center in a monodentate, bidentate, or bridging fashion. rsc.org For instance, in some cobalt(II) complexes with carboxylate ligands, Δν values in the range of 190–216 cm⁻¹ suggest a monodentate coordination mode. rsc.org The absence of the carbonyl (C=O) stretching band, typically found around 1700 cm⁻¹, confirms the formation of the carboxylate salt. researchgate.net

Raman spectroscopy complements IR by providing information on the carbon chain of the octanoate (B1194180) ligand. The C-C stretching region, from 1120 cm⁻¹ to 1040 cm⁻¹, is particularly useful for differentiating the length and structure of the hydrocarbon chain. researchgate.net Additionally, Raman spectroscopy can detect vibrations of the Co-O bond, offering direct insight into the metal-ligand interaction. jconsortium.com In studies of related cobalt oxide systems, Raman spectra have been used to identify different cobalt oxide phases, with characteristic peaks corresponding to specific vibrational modes. jconsortium.comresearchgate.net For example, Co₃O₄ nanoparticles exhibit distinct Raman active modes around 479 cm⁻¹, 521 cm⁻¹, and 687 cm⁻¹. jconsortium.com

The combined application of IR and Raman spectroscopy allows for a comprehensive structural characterization of this compound, from the coordination environment of the cobalt ion to the conformation of the alkyl chains. researchgate.netresearchgate.netresearchgate.net

A variety of X-ray based spectroscopic techniques are employed to investigate the elemental composition, electronic states, and crystal structure of cobalt-containing materials.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and oxidation states of the constituent elements. In the analysis of cobalt-based materials, XPS can reveal the chemical states of cobalt (e.g., Co²⁺, Co³⁺), iron, and other elements present. rsc.org For instance, in copper-doped cobalt ferrite (B1171679) nanoparticles prepared via an octanoate coprecipitation route, XPS confirmed the presence of Co²⁺, Cu²⁺, and Fe³⁺. rsc.org

X-ray Absorption Spectroscopy (XAS) provides information about the local geometric and electronic structure around a specific atom. XAS is further divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES is sensitive to the oxidation state and coordination geometry of the absorbing atom. acs.orgcore.ac.uk Studies on cobalt oxides have shown that the Co K-edge position in XANES spectra shifts with the cobalt oxidation state, allowing for the quantification of Co(II) and Co(III) species. core.ac.uk Theoretical calculations can be used to simulate XAS spectra to aid in the interpretation of experimental data for different coordination geometries, such as octahedral and tetrahedral. chemrxiv.orgchemrxiv.org

EXAFS provides information about the bond lengths and coordination numbers of the neighboring atoms. core.ac.uk This technique has been instrumental in determining the structure of catalytically active cobalt oxide films, revealing details about Co-Co and Co-O bond distances. core.ac.uk

X-ray Diffraction (XRD) is the primary technique for determining the crystal structure of solid materials. rsc.orgchalcogen.ro For crystalline this compound or its decomposition products, XRD patterns can identify the crystallographic phase and provide information on crystallite size. rsc.orgchalcogen.ro For example, the thermal decomposition of cobalt-iron octanoate precursors can be monitored by XRD to identify the formation of spinel ferrite phases. rsc.org In cases where cobalt-containing samples are analyzed, using a copper anode X-ray source can induce fluorescence; however, modern detector technology can suppress this interference. tricliniclabs.com

These X-ray based techniques, often used in combination, provide a multi-faceted view of the atomic and electronic structure of this compound and related materials, which is essential for understanding their properties and reactivity. rsc.orgacs.orgmdpi.com

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for studying materials with unpaired electrons. Since cobalt(II) is a paramagnetic species (typically with a d⁷ electron configuration), EPR is a valuable tool for probing its electronic structure and coordination environment. researchgate.netohiolink.edu

High-spin Co(II) complexes (S=3/2) are particularly amenable to EPR studies. The resulting spectra can be complex, but they provide a wealth of information, including g-values and zero-field splitting parameters, which are sensitive to the symmetry of the cobalt ion's coordination sphere. researchgate.netohiolink.edu Low-symmetry environments, often found in enzyme active sites or complex materials, can lead to well-resolved EPR spectra. marquette.edu

EPR has been used to characterize various cobalt(II) complexes, including those with nitrogen-donor ligands and in inorganic materials. researchgate.netkyoto-u.ac.jp For instance, low-frequency EPR has been successfully used to resolve the hyperfine structure of cobalt, providing detailed insights into the molecular orbitals. researchgate.net The technique is also capable of distinguishing between different spin states of cobalt, such as S=3/2 and S=1/2, which can coexist in some complexes. researchgate.net In certain cases, EPR can be used to study the reversible binding of molecules like oxygen to cobalt complexes. kyoto-u.ac.jp

The analysis of Co(II) EPR spectra can therefore reveal subtle structural details and electronic properties of this compound, complementing the information obtained from other spectroscopic methods. marquette.edu

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions between different energy levels within a molecule or ion. For transition metal complexes like this compound, the position, intensity, and shape of the absorption bands in the UV-Vis spectrum are highly dependent on the oxidation state and coordination geometry of the metal center. jetir.org

Cobalt(II) complexes exhibit characteristic d-d electronic transitions. jetir.org The coordination environment significantly influences the observed spectrum. For example, octahedral Co(II) complexes, which are often pink, typically show a main absorption band in the visible region around 500 nm. nih.gov In contrast, tetrahedral Co(II) complexes, which are characteristically blue, display more intense absorptions at longer wavelengths, often with a distinct multi-band pattern in the visible and near-infrared regions. jetir.orgmdpi.com This color change and the corresponding spectral differences are often used to study changes in coordination geometry. mdpi.com

In the context of this compound, UV-Vis spectroscopy can be used to:

Confirm the oxidation state of cobalt.

Determine the coordination geometry (e.g., octahedral vs. tetrahedral) of the cobalt ion. jetir.orgresearchgate.net

Study the formation of complexes in solution. scielo.br

Monitor chemical reactions, such as oxidation processes, by observing changes in the absorption spectrum over time. researchgate.net

The absorption spectra of this compound can show bands related to electronic transitions within the d-orbitals of the cobalt ion. researchgate.net The presence of other components, such as nanoparticles, can introduce additional absorption features, like surface plasmon resonance bands. researchgate.net

Table of Typical UV-Vis Absorption for Cobalt(II) Complexes

| Coordination Geometry | Typical Color | Key Absorption Regions (nm) | Transition Assignments (for Td) |

|---|---|---|---|

| Octahedral (Oh) | Pink/Red | ~500 | ⁴T₁g(F) → ⁴T₁g(P) |

This table provides a generalized overview, and the exact positions of the absorption bands for this compound can vary depending on the specific solvent and coordination environment.

While Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of diamagnetic organic molecules, its application to paramagnetic compounds like cobalt(II) complexes presents unique challenges and opportunities. The presence of the paramagnetic Co(II) center significantly influences the NMR spectrum, causing large shifts (paramagnetic shifts) and substantial broadening of the resonance signals of nearby nuclei. marquette.edu

Despite these challenges, paramagnetic NMR can provide valuable structural information that is not accessible for diamagnetic systems. The magnitude and sign of the paramagnetic shift are dependent on the distance and orientation of the nucleus relative to the paramagnetic metal ion. This property can be exploited to gain insights into the three-dimensional structure of the complex in solution.

For cobalt(II) complexes, ¹H NMR spectroscopy can be used to probe the coordination environment. marquette.edu The fast relaxation properties of Co(II) make it a useful paramagnetic shift reagent. marquette.edu However, the interpretation of the spectra can be complex due to the line broadening effects. In some cases, specialized NMR techniques and theoretical calculations are required for a detailed structural analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Coordination Symmetry Determination

Thermogravimetric and Calorimetric Analysis in this compound Research

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are thermal analysis techniques used to study the thermal stability and decomposition behavior of materials. rsc.orgmdpi.com

In TGA, the mass of a sample is monitored as a function of temperature or time as it is subjected to a controlled temperature program in a specific atmosphere. mdpi.com This technique is particularly useful for studying processes that involve a change in mass, such as dehydration, desolvation, and decomposition. mdpi.comrsc.org For example, the thermal decomposition of cobalt(II) acetate (B1210297) tetrahydrate, a related cobalt carboxylate, has been studied in detail using TGA. mdpi.comrsc.org These studies have identified distinct steps corresponding to the loss of water molecules followed by the decomposition of the acetate ligand to form cobalt oxides. mdpi.com

DTA measures the temperature difference between a sample and an inert reference material as they are heated or cooled. This allows for the detection of thermal events such as phase transitions, melting, crystallization, and chemical reactions, which are associated with an enthalpy change (exothermic or endothermic processes).

For this compound, TGA and DTA can provide valuable information on:

Its thermal stability and decomposition temperature. atamanchemicals.com

The temperature ranges for the loss of any coordinated or lattice water/solvent molecules. researchgate.net

The nature of the decomposition products, which are often cobalt oxides. rsc.orgmdpi.com The final oxide product can depend on the atmosphere (e.g., air or nitrogen) used during the analysis. mdpi.com

The kinetics of the decomposition process.

In a study of copper-doped cobalt ferrite nanoparticles prepared via an octanoate coprecipitation route, TGA was used to characterize the precursor, revealing a multi-step decomposition process involving dehydration followed by the decomposition of the octanoate ligands to form the ferrite. rsc.orgresearchgate.net

Table of Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 13166 |

| Cobalt(II) 2-ethylhexanoate | 13166 |

| Cobalt | 104735 |

| Cobalt(II) acetate | 23964 |

| Cobalt(II) oxide | 14805 |

| Cobalt(II,III) oxide | 16212285 |

| Copper | 23978 |

| Iron | 23925 |

| Carbon monoxide | 281 |

| Carbon dioxide | 280 |

| Imidazole | 795 |

| Pyridine (B92270) | 1049 |

| Acetic acid | 176 |

| Water | 962 |

| Nitrogen | 947 |

Differential Scanning Calorimetry (DSC) for Curing Kinetics and Exothermic Profile Analysis

Differential Scanning Calorimetry (DSC) is a principal thermoanalytical technique used to investigate the curing behavior of thermosetting resins, such as unsaturated polyesters, where this compound often acts as a promoter or accelerator. core.ac.ukmdpi.com This method measures the heat flow associated with chemical reactions as a function of temperature or time, providing critical data on the kinetics of the curing process. tainstruments.com The curing of these resins is an exothermic process, and DSC captures this heat release, allowing researchers to determine key parameters like the total heat of reaction (ΔH), the rate of cure, and the degree of conversion. researchgate.net

In a typical DSC analysis of a resin system containing this compound, a small sample is subjected to a controlled temperature program, either by heating at a constant rate (dynamic scan) or holding at a constant temperature (isothermal scan). core.ac.ukakjournals.com The resulting DSC thermogram plots heat flow against temperature or time. The exothermic peak or peaks observed in the thermogram are characteristic of the curing reaction. researchgate.netkpi.ua

Research findings often show that the curing process catalyzed by a system involving this compound (often paired with an initiator like methyl ethyl ketone peroxide, MEKP) can exhibit complex profiles, sometimes with multiple exothermic peaks. researchgate.netkpi.ua These multiple peaks are interpreted as representing distinct, independent reaction stages. kpi.ua For instance, one study identified two separate peaks, suggesting two different cure reactions occurring during the polymerization process. researchgate.net Kinetic analysis is then applied to each peak to derive parameters such as the activation energy (Ea), the reaction order (n), and the pre-exponential factor (A). kpi.uaresearchgate.net These parameters are crucial for developing kinetic models that can predict the resin's curing behavior under various processing conditions. core.ac.uk

The influence of variables like the heating rate and the concentration of the cobalt promoter can be systematically studied using DSC. mdpi.comakjournals.com For example, increasing the heating rate typically shifts the exothermic peaks to higher temperatures. kpi.ua Similarly, adjusting the amount of this compound can alter the reaction rate and the onset temperature of the cure, which is readily quantifiable with DSC. mdpi.comakjournals.com Isothermal DSC measurements are particularly useful for studying the reaction at specific processing temperatures, determining the time to complete the curing reaction under those conditions. mdpi.com

Table 1: Representative Kinetic Data from DSC Analysis of Unsaturated Polyester (B1180765) Resin Curing (Cobalt Octoate/MEKP System) This table is illustrative, based on typical findings reported in the literature. Specific values vary significantly with the resin system and conditions.

| Kinetic Parameter | Method | Typical Value Range | Significance |

| Activation Energy (Ea) | Isoconversional (e.g., Kissinger) | 50 - 80 kJ/mol | Energy barrier for the curing reaction. researchgate.netkpi.ua |

| Total Heat of Reaction (ΔH) | Dynamic DSC (peak integration) | 200 - 400 J/g | Total heat released, used to calculate conversion. researchgate.net |

| Reaction Order (n) | Model-fitting | 0.7 - 1.5 | Describes the dependence of reaction rate on reactant concentration. kpi.ua |

| Curing Temperature Range | Dynamic DSC | 30 - 150 °C | Temperature window in which the reaction occurs. mdpi.com |

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways

Thermogravimetric Analysis (TGA) is an essential technique for determining the thermal stability and decomposition profile of materials like this compound. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere (e.g., nitrogen or air). mdpi.com This analysis provides precise information on decomposition temperatures, the stoichiometry of decomposition reactions, and the composition of the final residue.

When a cobalt carboxylate, such as this compound or the closely related cobalt acetate, is analyzed by TGA, the resulting curve typically shows distinct mass loss steps. mdpi.comresearchgate.net For hydrated precursors, the initial weight loss, occurring at lower temperatures (e.g., below 150°C), corresponds to the removal of water molecules. mdpi.comekb.eg

The subsequent, more significant mass loss steps at higher temperatures represent the decomposition of the organic octanoate ligand. mdpi.comresearchgate.net This process involves the breakdown of the hydrocarbon chains and the carboxylate groups. The atmosphere under which the analysis is performed (inert or oxidative) significantly influences the decomposition pathway and the final products. mdpi.com

Under an inert atmosphere like nitrogen, the decomposition of cobalt carboxylates often leads to the formation of cobalt(II) oxide (CoO) or even metallic cobalt at higher temperatures. mdpi.com In an oxidizing atmosphere, such as air, the decomposition typically results in the formation of cobaltosic oxide (Co₃O₄) as the final, stable residue. mdpi.comresearchgate.net The total weight loss observed in the TGA can be compared with the theoretical weight loss calculated for the conversion of this compound to the corresponding cobalt oxide, thereby confirming the decomposition pathway. researchgate.net TGA is often performed prior to DSC analysis at high temperatures to ensure the DSC experiment is concluded before the onset of thermal degradation of the cured material. kpi.ua

Table 2: Illustrative TGA Decomposition Stages for a Generic Cobalt Carboxylate Precursor This table represents a generalized pathway based on studies of compounds like cobalt acetate. mdpi.comekb.eg

| Decomposition Stage | Temperature Range (°C) | Atmosphere | Mass Loss Event | Final Product |

| I: Dehydration | RT - 150 °C | Air / N₂ | Loss of hydration water | Anhydrous Salt |

| II: Ligand Decomposition | 200 - 400 °C | Air / N₂ | Breakdown of the octanoate ligand | Intermediate species |

| III: Oxide Formation | > 400 °C | Air | Oxidation of intermediates | Co₃O₄ |

| III: Oxide Formation | > 400 °C | N₂ | Reduction/decomposition | CoO |

Mass Spectrometric and Chromatographic Methods for Compositional and Intermediate Analysis

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) for Stoichiometric Ratios of Metal Ions

Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES), is a powerful and widely used analytical technique for determining the elemental composition of a sample with high precision and accuracy. wikipedia.orgunil.ch The technique is based on the excitation of atoms and ions in a high-temperature argon plasma source (around 6,000-10,000 K). wikipedia.org When a sample solution is introduced into the plasma, the elements within it are excited and emit light at their characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of the element in the sample. wikipedia.orgunil.ch

In the context of this compound research, ICP-AES is invaluable for verifying the purity and stoichiometry of the compound itself or of materials synthesized using it as a precursor. dlr.de For instance, after synthesizing a complex material like a mixed-metal oxide or a doped nanoparticle using a this compound precursor, ICP-AES is used to perform a quantitative analysis of the final product. dlr.de This involves dissolving the material in acid and analyzing the resulting solution to determine the precise concentrations of cobalt and any other metallic elements present. epa.govrsc.org

By comparing the measured concentrations, researchers can accurately calculate the molar or stoichiometric ratios of the metal ions in the synthesized material. researchgate.netlibretexts.org This is critical for confirming that the desired composition has been achieved and for understanding the relationship between the precursor stoichiometry and the final product's properties. dlr.deresearchgate.net Careful selection of analytical wavelengths is necessary to avoid spectral interference, especially in complex matrices containing multiple elements that have intense and overlapping emission spectra, such as cobalt, iron, and nickel. rsc.orglibretexts.org

Gas Chromatography (GC) for Volatile Product and Ligand Analysis

Gas Chromatography (GC) is a premier analytical technique for separating and analyzing volatile and semi-volatile compounds. In research involving this compound, particularly in its role as a catalyst or drier in polymerization and curing reactions, GC is employed to analyze the volatile components of the reaction system. lsu.edu

A primary application of GC is the quantification of residual volatile monomers, such as styrene, after the curing of unsaturated polyester resins. lsu.edu this compound is a key component of the catalyst system that drives this polymerization. By analyzing the cured product, GC can determine the efficiency of the curing process by measuring the amount of unreacted monomer. This information is crucial for optimizing reaction conditions and ensuring the final material meets performance standards.

Furthermore, GC can be used to identify and quantify other volatile byproducts that may form during the curing reaction or through the decomposition of the initiator or the this compound itself. The technique is highly sensitive and, when coupled with a mass spectrometer (GC-MS), provides definitive identification of the separated components based on their mass spectra. researchgate.net This allows for a detailed analysis of the reaction pathways and potential side reactions. The analysis of the octanoate ligand or related organic species is also possible, helping to elucidate the fate of the ligand during the catalytic cycle. researchgate.netgoogle.com

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Compositional Mapping

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly sensitive surface analytical technique that provides detailed elemental and molecular information about the outermost atomic layers of a solid material. measurlabs.comcarleton.edu The method involves bombarding the sample surface with a pulsed primary ion beam, which causes the ejection of secondary ions from the surface. carleton.edu These ejected ions are then accelerated into a "time-of-flight" mass analyzer, where they are separated based on their mass-to-charge ratio. The time it takes for an ion to reach the detector is directly related to its mass, allowing for high mass resolution. carleton.edu

One of the key strengths of ToF-SIMS is its ability to generate high-resolution chemical maps of a surface, visualizing the spatial distribution of different elements and molecular fragments. measurlabs.comresearchgate.net In the context of this compound applications, such as its use as a surface coating drier or a surface-deposited catalyst, ToF-SIMS can be used to map the distribution of cobalt ions on the substrate. nih.gov This can reveal whether the cobalt is uniformly distributed or concentrated in specific areas, which is critical for understanding its performance.

ToF-SIMS can also be used in a depth profiling mode, where the primary ion beam continuously sputters away the sample surface, allowing for analysis as a function of depth. carleton.edu This would be useful for studying the penetration of cobalt into a polymer film or for analyzing the composition of thin layers. The technique can detect all elements, including hydrogen, and can distinguish between isotopes. measurlabs.com By analyzing the full mass spectrum at each pixel of an image, researchers can retrospectively create distribution maps for any detected ion of interest. carleton.eduthermofisher.com

Microscopic and Imaging Techniques for Morphological and Elemental Distribution Analysis

Microscopic and imaging techniques are indispensable for characterizing the physical structure (morphology) and the spatial distribution of elements in materials related to this compound research. These methods provide visual evidence at the micro- and nanoscale that complements the bulk compositional data from other analytical techniques.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are two of the most common techniques used. SEM provides high-resolution images of a sample's surface topography, revealing information about particle size, shape, and aggregation. dlr.denih.gov TEM, on the other hand, provides even higher resolution images of the internal structure of a material, as the electron beam passes through an ultrathin sample. dlr.denih.gov In studies where this compound is used as a precursor to synthesize nanoparticles, such as cobalt oxides or ferrites, SEM and TEM are used to characterize the morphology of the resulting particles, confirming their size and shape distribution. dlr.deicm.edu.pl For example, TEM analysis has shown the formation of spherical nanoparticles with mean sizes around 20 nm when using a cobalt octanoate-based precursor. dlr.de

To obtain information on elemental distribution, these microscopy techniques are often coupled with spectroscopic methods. Energy-Dispersive X-ray Spectroscopy (EDS or EDX) , an accessory to SEM and TEM, detects characteristic X-rays emitted from the sample under electron beam bombardment. This allows for the generation of elemental maps, showing the distribution of cobalt and other elements within the viewed area. researchgate.net

For more advanced elemental mapping, synchrotron-based techniques like X-ray Fluorescence Microscopy (XFM) are employed. nih.govepj-conferences.org XFM uses a focused beam of high-intensity X-rays to excite atoms in the sample, causing them to emit fluorescent X-rays. epj-conferences.orgresearchgate.net By scanning the beam across the sample, a highly sensitive map of the elemental distribution can be created. uq.edu.auazom.com This technique is particularly powerful for imaging trace elemental distributions within a sample, making it ideal for visualizing the location of cobalt in biological specimens or material matrices where it is present at low concentrations. nih.gov

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Particle Morphology and Size Distribution

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for visualizing the morphology and determining the size distribution of particles derived from or utilizing this compound.

Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the characterization of individual nanoparticles and their size distribution. nih.gov TEM analysis of cobalt nanoparticles has confirmed the formation of well-dispersed, spherical particles with average sizes as small as 5.6 nm. benthamopenarchives.com It can also reveal detailed morphological features, such as the transformation of cobalt nanospheres into nanorods. researchgate.net By analyzing TEM images, researchers can generate particle size distribution histograms, which are vital for understanding how particle size influences the material's properties and performance in applications like catalysis. nih.govresearchgate.net For example, TEM has been used to study cobalt nanoparticles incorporated into silica (B1680970), confirming the presence of well-dispersed spherical particles. benthamopenarchives.com

The following table summarizes findings from studies using SEM and TEM on cobalt-based nanoparticles, some of which are synthesized using octanoate-related routes.

| Technique | Observation | Particle Characteristics |

| SEM | Surface Morphology | Reveals overall shape and aggregation. researchgate.netnih.gove3s-conferences.org |

| Agglomerate Size | Spherical agglomerates up to 500 nm observed. rsc.org | |

| Particle Structure | Characterized spherical structures of 0.1-0.2 µm. sathyabama.ac.in | |

| TEM | Particle Size | Confirmed well-dispersed spherical nanoparticles of ~5.6 nm. benthamopenarchives.com |

| Size Distribution | Enables generation of particle size distribution histograms. nih.govresearchgate.net | |

| Morphological Transformation | Observed the change from nanospheres to nanorods. researchgate.net |

Energy-Dispersive X-ray Spectroscopy (EDS/EDX) for Elemental Mapping and Distribution

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful analytical technique, often coupled with SEM, used to determine the elemental composition of a sample. nanoscience.combruker.comspark904.nl When an electron beam from an SEM strikes the sample, it generates characteristic X-rays unique to each element present. spark904.nl By detecting and analyzing the energy of these X-rays, EDS can provide qualitative and quantitative information about the elemental makeup of the material. spark904.nliitk.ac.in

In the study of materials derived from this compound, EDS is critical for confirming the presence of cobalt and other elements and for mapping their distribution across the sample's surface. nanoscience.comjeol.com This is particularly important in catalysis, where the distribution of active elements can significantly impact performance. nanoscience.com For example, in the synthesis of cobalt ferrite nanoparticles using an octanoate coprecipitation route, EDS analysis can confirm the expected stoichiometric ratio of cobalt and iron. researchgate.net Similarly, when cobalt nanoparticles are synthesized, EDS analysis confirms the elemental composition, providing percentages of cobalt and other elements like oxygen. researchgate.netnaturalspublishing.com This technique is instrumental in verifying the purity of the synthesized materials and identifying any potential contaminants. researchgate.net

The table below illustrates the application of EDS in characterizing cobalt-containing materials.

| Application | Information Gained | Example |

| Elemental Identification | Confirms the presence of expected elements. | Identifying Co, Fe, and O in cobalt ferrite nanoparticles. rsc.orgresearchgate.net |

| Quantitative Analysis | Determines the weight or atomic percentage of elements. | Measuring the atomic percentage of cobalt and selenium in thin films. naturalspublishing.com |

| Elemental Mapping | Visualizes the spatial distribution of elements. jeol.com | Mapping the distribution of cobalt and nickel on electrode surfaces. nanoscience.com |

| Purity Assessment | Detects impurities or contaminants. researchgate.net | Ensuring no unintended elements are present in synthesized nanoparticles. |

Operando and In Situ Spectroscopic Characterization of this compound Catalysis

To understand the true nature of a catalyst at work, researchers employ operando and in situ spectroscopic techniques. These methods allow for the observation of the catalyst under actual reaction conditions, providing dynamic information about structural and chemical changes. nih.govnih.gov this compound, often used as a catalyst precursor, can be studied with these advanced methods to elucidate reaction mechanisms and identify active catalytic species. umicore.comatamanchemicals.com

In Situ EPR Studies of Catalytic Intermediates and Oxidation State Changes

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for detecting species with unpaired electrons, such as radicals and many transition metal ions. springernature.com In situ EPR is particularly valuable for studying catalytic systems involving cobalt, as it can directly monitor changes in the oxidation state and coordination environment of cobalt ions during a reaction. springernature.commdpi.com

In cobalt-catalyzed oxidation reactions, for example, EPR can track the transformation of Co(II) to higher oxidation states like Co(III) and Co(IV), which are often proposed as key catalytic intermediates. mdpi.com By performing the analysis under reaction conditions, researchers can correlate these changes in oxidation state with catalytic activity. mdpi.com For instance, in studies of cobalt-based water oxidation catalysts, in situ EPR has been used to observe the formation of Co(IV) species at potentials where oxygen evolution occurs, providing strong evidence for its role as a reaction intermediate. mdpi.com The technique can also provide insights into the structure of these transient species. mdpi.com

| EPR Observation | Catalytic Insight |

| Detection of Co(II) signal | Characterizes the initial state of the catalyst precursor. mdpi.com |

| Conversion of Co(II) to Co(IV) signal | Identifies the formation of high-valent intermediates under catalytic conditions. mdpi.com |

| Shifts in EPR resonance position | Suggests changes in the local structure and ligand field of the active Co species. mdpi.com |

In Situ XPS and XAS for Monitoring Surface Chemical States During Catalytic Reactions

In Situ X-ray Photoelectron Spectroscopy (XPS) is an extremely surface-sensitive technique that provides information about the elemental composition and, critically, the chemical (oxidation) states of elements on the catalyst's surface (typically the top 10 nm). thermofisher.comrsc.org Applying XPS in situ allows researchers to monitor changes in the surface chemical states of a cobalt catalyst as the reaction proceeds. escholarship.org This is vital because the catalytic reaction occurs at the surface, and the bulk composition may not be representative of the active surface. thermofisher.com For instance, in situ XPS can reveal the reduction or oxidation of cobalt species on the surface in response to the reactive environment, helping to identify the true active state of the catalyst. thermofisher.comresearchgate.net Analysis of the Co 2p spectra can distinguish between different oxidation states, such as Co²⁺ and Co³⁺, and metallic cobalt. researchgate.netresearchgate.net

In Situ X-ray Absorption Spectroscopy (XAS) provides complementary information about the electronic structure and local coordination environment of the absorbing atom (in this case, cobalt). rsc.orgresearchgate.net It is not limited to surface analysis and can probe the bulk of the catalyst. In situ XAS experiments, performed at synchrotron facilities, can track changes in the average oxidation state and coordination number of cobalt during the reaction. nih.govrsc.org For example, in studies of cobalt catalysts for wet methane (B114726) combustion, in situ XAS was used to quantify the fractions of metallic Co, Co(II), and Co(III) oxides as a function of temperature, revealing how the presence of water affects the reoxidation of the catalyst. rsc.org This technique is essential for understanding the structural dynamics of the catalyst under working conditions. nih.govnih.gov

| Technique | Information Provided | Significance in Catalysis |

| In Situ XPS | Surface elemental composition and oxidation states. thermofisher.comrsc.org | Identifies the chemical nature of the active surface species during reaction. escholarship.orgresearchgate.net |

| In Situ XAS | Bulk average oxidation state and local coordination environment. rsc.orgresearchgate.net | Tracks structural and electronic changes of the entire catalyst particle under operando conditions. nih.govrsc.org |

Oxidative Catalysis in Polymer Curing Processes Initiated by this compound

The curing of alkyd resins is an oxidative process that involves the reaction of unsaturated fatty acid chains within the resin with atmospheric oxygen. specialchem.com This autoxidation process is significantly accelerated by catalysts like this compound. specialchem.comresearchgate.net

The curing of alkyd coatings is a chemical drying process involving autoxidation and polymerization. google.comgoogle.com This process is initiated by the generation of free radicals. Cobalt catalysts, such as this compound, play a crucial role in initiating the radical curing reactions through a peroxidation reaction with small amounts of alkylhydroperoxides (ROOH) present in the resin. mdpi.com This reaction produces alkoxy (RO•) and hydroxyl (HO•) radicals. mdpi.com These initial radicals then react with the unsaturated fatty acid chains (RH) of the alkyd resin to form alkyl radicals (R•). mdpi.com

The generated alkyl radicals rapidly react with atmospheric oxygen to form peroxyl radicals (ROO•). mdpi.com These peroxyl radicals can then abstract hydrogen from other unsaturated fatty acid molecules, propagating the radical chain reaction and leading to the formation of a cross-linked, three-dimensional polymer network. mdpi.commst.dk This network structure is what gives the final coating its desired hardness and durability.

Initiation: Formation of initial radicals from the decomposition of hydroperoxides, catalyzed by this compound. mdpi.com

Propagation: Reaction of alkyl radicals with oxygen to form peroxyl radicals, which then create more alkyl radicals. mdpi.com

Cross-linking: Combination of radicals to form stable carbon-carbon, ether, and peroxide bonds, resulting in the formation of a solid film. researchgate.net

This compound catalyzes the decomposition of alkyl hydroperoxides (ROOH), which are naturally formed in alkyd resins through the reaction of unsaturated oils with air. researchgate.netmdpi.com The cobalt catalyst, cycling between its Co(II) and Co(III) oxidation states, facilitates the breakdown of these hydroperoxides into highly reactive free radicals. kompozit.org.trresearchgate.net

The activation process is generally understood to follow the Haber-Weiss mechanism. researchgate.net In the initial step, the Co(II) species reacts with the hydroperoxide to generate an alkoxyl radical (RO•) and a Co(III)-OH species. researchgate.net

Co(II) + ROOH → Co(III) + RO• + OH⁻ kompozit.org.tr

Subsequently, the Co(III) species is reduced back to Co(II) by reacting with another hydroperoxide molecule, thereby producing a peroxyl radical (ROO•) and regenerating the active catalyst. kompozit.org.tr

Co(III) + ROOH → Co(II) + ROO• + H⁺ kompozit.org.tr

This catalytic cycle continuously generates radicals that initiate and propagate the autoxidation and cross-linking reactions necessary for the paint film to dry and harden. specialchem.commdpi.com

In unsaturated polyester resins, this compound acts as an accelerator, enhancing the curing and cross-linking reactions to improve mechanical properties and reduce drying time. isatis.net The curing process is a copolymerization reaction between the vinyl monomer (like styrene) and the double bonds within the unsaturated polyester chains, forming a rigid three-dimensional network. kompozit.org.tr

While the precise mechanism is not fully elucidated, it is widely accepted to proceed via a free radical pathway. isatis.net The cobalt carboxylate, such as this compound, dissociates in the resin, generating cobalt ions (Co²⁺ and Co³⁺). isatis.net These ions then interact with the double bonds of the resin to form carbon-centered radicals, which initiate the chain growth of polymerization. isatis.net The catalyst provides an alternative reaction pathway with a lower activation energy, thereby accelerating the polymerization process. isatis.net

The efficiency of this compound as a curing catalyst is intrinsically linked to the reversible redox cycle between its cobalt(II) and cobalt(III) oxidation states. researchgate.net This redox couple is central to the catalytic decomposition of hydroperoxides, which is the rate-determining step in the initiation of oxidative curing. researchgate.net

Modern analytical techniques, such as cyclic voltammetry, have been employed to study the Co(II)/Co(III) redox couple and its role in these catalytic cycles.

Unraveling the Mechanistic Pathways of Oxidative Curing in Unsaturated Resins

Controlled Radical Polymerization Mechanisms Mediated by this compound

Beyond its primary application in oxidative curing, this compound and related cobalt complexes have been investigated for their potential in mediating controlled radical polymerization (CRP) techniques. These methods aim to produce polymers with well-defined molecular weights, narrow molecular weight distributions, and controlled architectures.

Atom Transfer Radical Polymerization (ATRP) is a prominent CRP technique that relies on a reversible deactivation mechanism. While cobalt complexes have been more commonly associated with Cobalt-Mediated Radical Polymerization (CMRP), which involves the formation of a stable cobalt-carbon bond, research has also explored their use in ATRP. researchgate.netresearchgate.net

In a cobalt-catalyzed ATRP system, the mechanism involves the reversible transfer of a halogen atom (typically from an alkyl halide initiator) between the growing polymer chain and the cobalt complex. researchgate.netresearchgate.net The cobalt complex acts as the catalyst, cycling between its lower and higher oxidation states to activate and deactivate the polymer chains.

A typical cobalt-mediated ATRP process can be summarized as follows:

Activation: A cobalt(II) complex reacts with an alkyl halide initiator (R-X) to generate a radical (R•) and the oxidized cobalt(III) halide complex.

Propagation: The generated radical adds to monomer units.

Deactivation: The propagating radical reacts reversibly with the cobalt(III) halide complex to regenerate the dormant alkyl halide species and the cobalt(II) complex.

This reversible deactivation process maintains a low concentration of active radicals at any given time, minimizing termination reactions and allowing for controlled polymer growth. nih.gov Studies have shown that cobalt(II) octoate can catalyze the ATRP of monomers like styrene, leading to the formation of oligomers with low polydispersities. researchgate.net The efficiency and control of these polymerizations can be influenced by factors such as the solvent, temperature, and the ratio of monomer to initiator. researchgate.netulisboa.pt

Oxygen Evolution Reaction (OER) Mechanisms and Identification of Active Cobalt Species

Investigation of Cobalt(II) to Cobalt(IV) Conversion in OER Catalysis

The conversion of cobalt from lower to higher oxidation states is fundamental to its catalytic activity in OER. Spectroscopic and electrochemical evidence confirms that during the reaction, cobalt centers undergo dynamic oxidation state changes. nih.gov While the pre-catalyst may contain Co(II), it is rapidly oxidized under anodic potential. nih.gov

Studies combining operando X-ray absorption spectroscopy and Raman spectroscopy have provided detailed insights into this process. nih.govdicp.ac.cn It has been shown that tetrahedrally coordinated Co(II) centers can dynamically transform into highly active Co(IV) intermediates, which are the true active species for OER. nih.gov The process often involves a Co(III) intermediate, with the Co(III) to Co(IV) transition occurring just before or concurrently with the onset of oxygen evolution. dicp.ac.cn The formation of these high-valent Co(IV) species, such as CoO₂, is considered a crucial step for the catalytic cycle to proceed efficiently. nih.govnih.gov In some systems, this oxidation is facilitated by the presence of other metals, like iron, which can lower the potential required for the Co(III) to Co(IV) conversion. nih.gov

Influence of Surface Oxidation State and Spin State on OER Activity

The OER activity of cobalt-based catalysts is profoundly influenced by the oxidation and spin state of the cobalt ions on the catalyst's surface. nih.govgumed.edu.pl This relationship is particularly critical in acidic environments. researchgate.netnih.gov

Research findings indicate:

Inactive Co(II) Surfaces: Surfaces composed solely of high-spin Co(II) are found to be inactive for OER. This is attributed to the unfavorable energetics of water dissociation to form the necessary Co(III)-OH intermediates. nih.govresearchgate.netnih.gov

Essential Role of Co(III): The presence of low-spin Co(III) on the surface is essential for OER catalysis. nih.govresearchgate.net Low-spin Co(III) promotes the surface reconstruction of the cobalt oxide, a necessary step for creating active sites. nih.govgumed.edu.pl

Correlation with Activity: A clear correlation exists between the ratio of surface Co(III) to Co(II) and the catalyst's OER activity, as measured by the Tafel slope. nih.gov As the proportion of low-spin Co(III) increases (specifically, when the I(CoIII)/I(CoII) ratio is above ~1.5), the Tafel slope decreases, indicating more favorable kinetics. nih.govresearchgate.net

This structure-activity relationship highlights that the catalytic performance is not determined by the bulk composition but by the specific electronic configuration of the surface cobalt atoms under operating conditions. nih.gov

Table of Research Findings on Cobalt Oxidation/Spin State and OER Activity

| Surface Species | Spin State | OER Activity in Acid | Mechanistic Role | Citation |

| Co(II) | High-spin | Inactive | Unfavorable water dissociation to form Co(III)-OH | nih.govnih.gov |

| Co(III) | Low-spin | Essential for activity | Promotes surface reconstruction and OER catalysis | nih.govgumed.edu.plresearchgate.net |

Catalytic Mechanisms and Reaction Pathways Involving Cobalt Dioctanoate

Catalytic Applications

The oxidation of water to molecular oxygen is a critical reaction for various renewable energy technologies. Cobalt-based catalysts are among the most studied for this process. The mechanism of water oxidation can generally be divided into three phases: initial oxidation and deprotonation of the catalyst to form a high-valent metal-oxo species, the formation of the oxygen-oxygen bond, and finally, the release of molecular oxygen to regenerate the catalyst. frontiersin.org

Two primary mechanisms are proposed for the crucial O-O bond formation step: water nucleophilic attack (WNA) and radical coupling (RC). frontiersin.orgnih.gov In the WNA mechanism, a water molecule or hydroxide (B78521) ion attacks a metal-oxo species. frontiersin.org In contrast, the radical coupling (RC) mechanism, also referred to as the interaction of two metal-oxo (I2M) species, involves the coupling of two metal-oxyl radical species to form the peroxide bond. frontiersin.orgjkcs.or.kr

In the context of cobalt-catalyzed systems, computational and experimental studies have provided evidence for the feasibility of the RC pathway. The general steps are as follows:

Formation of High-Valent Cobalt-Oxo Species: The catalytic cycle begins with the cobalt catalyst undergoing several proton-coupled electron transfers (PCETs) to reach a highly oxidized state. frontiersin.orgnih.govresearchgate.net This leads to the formation of a Co(IV)=O species. jkcs.or.krjkcs.or.kr

Radical Coupling: The key step is the direct coupling of two adjacent Co(IV)=O groups. jkcs.or.krmit.edu These Co(IV)=O species can be described as having significant Co(III)-O• radical character. mit.edu The formation of the O-O bond is proposed to occur spontaneously with a low kinetic barrier once two of these oxo groups are adjacent. jkcs.or.krmit.edu Density Functional Theory (DFT) calculations on cobalt oxide cubane (B1203433) models support this direct coupling as a thermodynamically favorable and kinetically accessible pathway. jkcs.or.krmit.edu

Oxygen Release: Following the O-O bond formation, further steps involving oxidation and deprotonation lead to the release of O2 and the regeneration of the initial catalyst state. frontiersin.orgmit.edu

Studies using techniques like rapid-scan FT-IR spectroscopy have detected surface intermediates such as Co(IV)=O, lending experimental support to its role in the catalytic cycle. jkcs.or.krjkcs.or.kr The direct coupling mechanism is distinct from the WNA pathway, which would require a different set of intermediates and reaction conditions, such as the formation of a Co(V)=O species before a nucleophilic attack by water could occur, a state for which there is less experimental evidence. mit.edu The efficiency and prevalence of the RC mechanism depend on the specific structure of the cobalt catalyst, as the arrangement of cobalt centers must allow for the proximity of two Co=O groups. jkcs.or.kr

Cobalt compounds, often in conjunction with other metals like platinum, are utilized as catalysts in the methanol (B129727) oxidation reaction (MOR), which is fundamental to direct methanol fuel cells (DMFCs). nih.govtandfonline.com The reaction network is complex, and the role of cobalt is often described by a bifunctional mechanism. nih.gov In this model, different components of the catalyst perform distinct roles. For instance, in Pt-Co alloy catalysts, platinum is primarily responsible for the dehydrogenation of methanol to form adsorbed carbon monoxide (Pt-CO), while cobalt facilitates the breaking of water molecules to generate hydroxyl species (Co-OH). nih.gov The subsequent reaction between the surface-bound Pt-CO and Co-OH species produces CO2, regenerating the active sites for another cycle. nih.gov

The oxidation state of cobalt significantly influences both the activity and selectivity of the reaction. core.ac.ukresearchgate.net

More reduced cobalt species (e.g., CoO) tend to favor the partial oxidation of methanol to formaldehyde (B43269). core.ac.ukresearchgate.net

More oxidized cobalt species (e.g., Co3O4) or mixed oxide phases tend to promote the complete oxidation of methanol to CO2. core.ac.ukresearchgate.net

The surface of the cobalt catalyst dynamically adapts to the reaction conditions, particularly the methanol-to-oxygen ratio. core.ac.uk Even in oxygen-rich environments, a Co3O4 surface can be partially reduced during the reaction. core.ac.uk In the complete absence of oxygen, methanol can reduce cobalt oxides to the metallic state, leading to the production of hydrogen and carbon monoxide. core.ac.ukresearchgate.net

Table 1: Influence of Cobalt Oxidation State on Methanol Oxidation Products

| Cobalt Oxidation State | Primary Product | Reaction Type |

|---|---|---|

| CoO (more reduced) | Formaldehyde | Partial Oxidation |

| CoO/Co3O4 (mixed) | Carbon Dioxide | Total Oxidation |

| Co (metallic) | H2 and CO | Decomposition/Reforming |

The selective catalytic reduction (SCR) of nitrogen oxides (NOx) is a vital technology for controlling emissions from both stationary and mobile sources. conicet.gov.ard-nb.info Cobalt-based catalysts, particularly cobalt-exchanged zeolites, have shown significant activity for reducing NOx to N2 using reductants like hydrocarbons (e.g., propane, methane) or ammonia (B1221849) (NH3). conicet.gov.armdpi.comconicet.gov.ar

The effectiveness of the catalyst is highly dependent on the nature and dispersion of the cobalt species within the support material. conicet.gov.aracs.org Several types of cobalt species can be present, and they contribute differently to the catalytic activity:

Isolated Co(II) ions: These ions, exchanged into the cationic sites of zeolites like ZSM-5, are often considered the primary active sites, especially for low-temperature SCR. mdpi.comacs.org In Co/ZSM-5, these ions can be anchored at different crystallographic sites (α, β, and γ), with those at the β and γ sites being linked to low-temperature activity (<300 °C). acs.org

The choice of support material and reductant is also critical. Zeolites with specific pore structures and silicon-to-aluminum ratios are preferred to achieve high activity. mdpi.com The addition of noble metals like palladium can enhance the performance and water tolerance of cobalt-zeolite catalysts. mdpi.com When ammonia is used as the reductant, the reaction mechanism involves the adsorption of NOx species (forming nitrates and nitrites) and ammonia on the catalyst surface. aimspress.comtandfonline.com Cobalt-ceria catalysts have also been investigated, where the interaction between cobalt and ceria enhances the reducibility and improves the adsorption of NO, leading to better SCR activity. osti.gov

Table 2: Active Cobalt Species in NOx SCR and Their Associated Activity Range

| Cobalt Species | Typical Location | Associated SCR Activity Temperature Range |

|---|---|---|

| Isolated Co(II) ions | Zeolite exchange sites (β, γ) | Low Temperature (<300 °C) |

| Amorphous/Crystalline Cobalt Oxides | Zeolite surface | High Temperature (>300 °C) |

| Surface Co3O4 Nanomaterials | Ceria support | Enhanced overall activity |

Cobalt-catalyzed hydrogenation of unsaturated bonds (e.g., in alkenes) offers a cost-effective alternative to processes using precious metals. Mechanistic studies have revealed several potential pathways, which can differ from the classic mechanisms observed for rhodium or iridium catalysts. uit.noscispace.com

Two of the primary mechanistic proposals are the unsaturated pathway and the dihydride pathway . uit.no

Unsaturated Pathway: In this route, the alkene substrate coordinates to the cobalt center first, forming a cobalt-enamide complex. This is followed by the activation of hydrogen. uit.no In-situ monitoring of certain cobalt-catalyzed asymmetric hydrogenations has identified the (phosphine)Co(enamide) complex as the catalyst resting state, providing strong support for this pathway. uit.no The subsequent addition of H2 to this intermediate is often the rate- and selectivity-determining step. uit.no